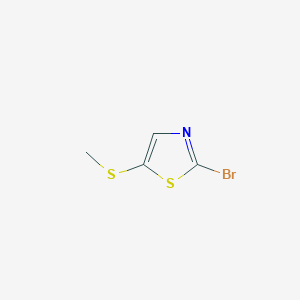

2-Bromo-5-(methylthio)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4BrNS2 |

|---|---|

Molecular Weight |

210.1 g/mol |

IUPAC Name |

2-bromo-5-methylsulfanyl-1,3-thiazole |

InChI |

InChI=1S/C4H4BrNS2/c1-7-3-2-6-4(5)8-3/h2H,1H3 |

InChI Key |

HOODMZZCIGXQAU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CN=C(S1)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Bromo 5 Methylthio Thiazole

Retrosynthetic Analysis of the 2-Bromo-5-(methylthio)thiazole Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic pathways by disconnecting the target molecule at key bonds. The primary disconnections involve the carbon-bromine bond, the carbon-sulfur bond, and the bonds forming the thiazole (B1198619) ring itself.

One logical disconnection is at the C5-S bond, leading to a 2-bromo-5-halothiazole or a related precursor and a methylthiolating agent. This approach relies on the subsequent nucleophilic substitution at the C5 position. Another key disconnection is at the C2-Br bond, suggesting a pathway from a 2-amino-5-(methylthio)thiazole via a Sandmeyer-type reaction.

A more fundamental disconnection breaks down the thiazole ring. This points towards a Hantzsch-type thiazole synthesis, which would involve the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, this would necessitate a thioamide bearing a methylthio group and a halogenated two-carbon component, or a brominated thioamide and a suitable carbonyl compound.

These retrosynthetic pathways form the basis for the forward synthetic strategies discussed in the following sections.

Direct Synthesis Approaches to this compound

Direct synthesis of this compound in a single step from simple precursors is challenging due to the need for precise regiochemical control. However, a plausible approach could involve a modified Hantzsch thiazole synthesis where the substituents are introduced concurrently with ring formation. While specific literature detailing a one-pot synthesis of this exact compound is scarce, the general principles of thiazole synthesis allow for the postulation of such routes.

Synthesis from Precursors and Related Thiazole Scaffolds

The synthesis of this compound is more commonly achieved through the modification of pre-existing thiazole scaffolds. These methods can be broadly categorized based on the starting material.

Strategies Involving 2-Bromothiazole (B21250) Derivatives

A common strategy begins with a readily available 2-bromothiazole derivative. The introduction of the methylthio group at the 5-position can be achieved through a sequence of halogenation and nucleophilic substitution.

One such pathway starts with 2-aminothiazole (B372263). Diazotization of the amino group followed by bromination, for instance using a Sandmeyer reaction with CuBr, yields 2-bromothiazole. lookchem.com Subsequent bromination at the 5-position can be accomplished to give 2,5-dibromothiazole. researchgate.netresearchgate.net The more reactive bromine at the 5-position can then be selectively displaced by a methylthio group using a nucleophile like sodium thiomethoxide. google.com

Another approach involves the direct lithiation of 2-bromothiazole at the 5-position, followed by quenching with dimethyl disulfide. However, the regioselectivity of this lithiation can be challenging to control.

| Starting Material | Reagents and Conditions | Intermediate(s) | Product | Reference(s) |

| 2-Aminothiazole | 1. HBr, NaNO₂, H₂O; 2. Br₂, solvent | 2-Bromothiazole | 2,5-Dibromothiazole | lookchem.comresearchgate.net |

| 2,5-Dibromothiazole | NaSMe, solvent | - | This compound | google.com |

| 2,4,5-Tribromothiazole (B1600981) | 1. n-BuLi, THF, -90°C; 2. (MeS)₂ | 2,5-Bis(methylthio)-4-bromothiazole | - | researchgate.net |

This table presents plausible synthetic transformations based on known reactions of thiazole derivatives.

Strategies Involving 5-Methylthiothiazole Derivatives

Alternatively, the synthesis can commence from a thiazole already bearing the 5-methylthio group. The subsequent introduction of the bromine atom at the 2-position is the key step.

Starting with 5-(methylthio)thiazole, direct bromination at the 2-position can be attempted. However, controlling the regioselectivity of electrophilic substitution on the thiazole ring can be difficult. A more controlled method involves the conversion of a 2-amino-5-(methylthio)thiazole to the desired 2-bromo derivative. This can be achieved via a Sandmeyer reaction, where the 2-amino group is converted to a diazonium salt and subsequently displaced by a bromide. lookchem.com

| Starting Material | Reagents and Conditions | Intermediate(s) | Product | Reference(s) |

| 2-Amino-5-(methylthio)thiazole | HBr, NaNO₂, CuBr | 2-Diazonium-5-(methylthio)thiazole salt | This compound | lookchem.com |

This table outlines a potential synthetic route based on established chemical transformations.

Formation of the Thiazole Ring with Specific Substitution Patterns

The Hantzsch thiazole synthesis is a powerful tool for constructing the thiazole ring with desired substituents. nih.govorganic-chemistry.org This approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. To synthesize this compound, this would require specific starting materials that incorporate the bromo and methylthio functionalities.

One possibility is the reaction of a 2-bromo-thioamide with an α-halocarbonyl compound bearing a methylthio group. For instance, the reaction of 2-bromo-thioacetamide with a suitable 1-halo-1-(methylthio)ethanal derivative could theoretically yield the target compound.

Another variation of the Hantzsch synthesis could involve the reaction of a thioamide with a dihalogenated carbonyl compound, followed by subsequent functionalization. For example, reaction of thioacetamide (B46855) with a 1,1-dibromo-2-(methylthio)ethanone derivative.

More recent methods have explored the use of 2-oxo-2-(amino)ethanedithioates as precursors for substituted thiazoles. thieme-connect.comrsc.orgorganic-chemistry.org The reaction of methyl-2-oxo-2-(amino)ethanedithioates with p-toluenesulfonylmethyl isocyanide (TosMIC) can lead to the formation of 2-(methylthio)thiazole (B1586565) derivatives. rsc.org While not directly yielding the this compound, these methods highlight the versatility of building the thiazole ring with a pre-installed methylthio group at the 2-position, which could potentially be isomerized or used in a multi-step synthesis.

| Thioamide Component | Carbonyl Component | Conditions | Product | Reference(s) |

| 2-Bromo-thioacetamide (hypothetical) | 1-Halo-1-(methylthio)ethanal derivative | Base, solvent | This compound | nih.govorganic-chemistry.org |

| Thioacetamide | 1,1-Dibromo-2-(methylthio)ethanone derivative | Base, solvent | This compound | nih.govorganic-chemistry.org |

| Methyl-2-oxo-2-(amino)ethanedithioate | TosMIC, base | EtOH, KOH | 2-(Methylthio)-N-aryl/alkylthiazole-5-carboxamides | rsc.org |

This table illustrates the application of Hantzsch-type syntheses and related cyclizations for the formation of substituted thiazoles.

Regioselective Synthetic Protocols for Substituted Thiazoles

The regioselective synthesis of disubstituted thiazoles is paramount to obtaining the desired this compound isomer. The choice of synthetic strategy and reaction conditions dictates the final substitution pattern.

In the Hantzsch synthesis, the regiochemistry is determined by the structure of the α-halocarbonyl and the thioamide. nih.gov For instance, the reaction of an α-haloaldehyde with a thioamide will typically place the substituent from the aldehyde at the 5-position of the thiazole ring.

The functionalization of a pre-formed thiazole ring also relies on the inherent reactivity of the different positions. The C2 position is generally the most acidic and susceptible to deprotonation and subsequent reaction with electrophiles. The C5 position is often the most susceptible to electrophilic attack, while the C4 position is the least reactive. However, the presence of existing substituents can significantly alter this reactivity pattern. For example, in 2,5-dibromothiazole, the bromine at C5 is more readily displaced by nucleophiles than the bromine at C2. researchgate.net

Recent studies have focused on developing highly regioselective methods for the synthesis of disubstituted thiazoles. For example, base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides has been shown to produce 2,5- and 4,5-disubstituted thiazoles with high regioselectivity. rsc.orgrsc.org These advanced methods offer precise control over the placement of substituents, which is essential for the unambiguous synthesis of compounds like this compound.

| Synthetic Approach | Key Factor for Regioselectivity | Resulting Isomer(s) | Reference(s) |

| Hantzsch Synthesis | Structure of α-halocarbonyl and thioamide | Predictable based on reactants | nih.gov |

| Electrophilic Substitution | Inherent reactivity of thiazole ring positions and directing effects of existing substituents | Mixture of isomers possible | lookchem.com |

| Lithiation/Quenching | Site of deprotonation | C2 or C5 substitution | researchgate.net |

| Nucleophilic Substitution on Halothiazoles | Relative reactivity of C-X bonds | Selective substitution at C5 over C2 | researchgate.net |

| Cyclization of Dithioates with Isocyanides | Nature of isocyanide and reaction conditions | Regioselective formation of 2,5- or 4,5-disubstituted thiazoles | rsc.orgrsc.org |

This table summarizes the factors influencing regioselectivity in the synthesis of substituted thiazoles.

Catalytic Approaches and Optimized Reaction Conditions in Thiazole Synthesis

The synthesis of this compound is not typically achieved through a single catalytic step but rather via a multi-step sequence. This process involves the strategic construction of the thiazole ring followed by the introduction of the bromo and methylthio substituents. Catalytic methods and optimized reaction conditions are crucial at various stages of this synthesis to ensure high yields and regioselectivity. The primary synthetic routes generally involve either the initial formation of a substituted thiazole ring followed by functionalization, or the cyclization of precursors already bearing the desired functionalities.

A common and effective strategy involves the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide. smolecule.com This can be followed by functional group interconversions to yield the target molecule. Alternatively, the synthesis can commence from a pre-functionalized starting material, such as a 2-aminothiazole derivative, which is then subsequently modified.

One plausible pathway begins with the synthesis of a 2-aminothiazole precursor, which can then undergo reactions to introduce the methylthio and bromo groups. For instance, the reaction of an appropriately substituted α-halocarbonyl compound with thiourea (B124793) is a well-established method for forming the 2-aminothiazole core. nih.gov

Following the formation of the thiazole ring, the introduction of the bromine atom at the 2-position is often accomplished through a Sandmeyer reaction, which involves the diazotization of a 2-amino group followed by treatment with a copper(I) bromide catalyst. wikipedia.orgorganic-chemistry.org This method is a cornerstone in the synthesis of aryl halides from aryl amines. wikipedia.org The general conditions for such a transformation are well-documented.

The introduction of the methylthio group can be achieved through various methods, including the reaction with carbon disulfide and a methylating agent like methyl iodide in the presence of a base. researchgate.net Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the methylthio moiety. Although specific examples for this compound are not prevalent in the literature, the general principles of such catalytic C-S bond formations are well-established. nih.gov

The following tables outline optimized reaction conditions for key steps that are analogous to the likely synthesis of this compound, based on reported syntheses of similar thiazole derivatives.

Table 1: Representative Conditions for Sandmeyer Bromination of 2-Aminothiazole Derivatives

| Catalyst/Reagent | Co-reagent/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| HBr/NaNO₂ | Water | 0 - 5 | 1 - 2 h | ~49 | researchgate.net |

| CuBr | HBr | 0 - 25 | 1 - 3 h | Varies | wikipedia.orgorganic-chemistry.org |

Table 2: Representative Conditions for Methylthiolation

| Reagent 1 | Reagent 2 | Base/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Carbon Disulfide | Methyl Iodide | Sodium Hydride / THF | Room Temp | 2 - 4 h | ~87 | researchgate.net |

| (Methylthio)trimethylsilane | Aryl Bromide | [PdCl₂(PPh₃)₂] / Cs₂CO₃ / THF/water | 60 - 120 | 12 h | High | nih.gov |

It is important to note that the optimization of these steps for the specific synthesis of this compound would involve careful consideration of the interplay between the substituents on the thiazole ring and the reaction conditions. The electronic nature of the methylthio group at the 5-position can influence the reactivity of the 2-position during bromination.

Chemical Transformations and Reactivity of 2 Bromo 5 Methylthio Thiazole

Reactivity at the Bromine Atom (C-2 Position)

The carbon-bromine bond at the C-2 position of the thiazole (B1198619) ring is the most labile site for several important synthetic transformations. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the C-2 carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions and an active site for metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom at the C-2 position is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the thiazole scaffold. Analogous to other 2-bromothiazole (B21250) systems, 2-Bromo-5-(methylthio)thiazole is expected to react with nucleophiles such as amines, thiols, and alkoxides.

For instance, in a related compound, N-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-3-chlorobenzenesulfonamide, the bromine atom is readily substituted by sodium methane (B114726) thiolate in refluxing methanol (B129727) to yield the corresponding 5-(methylthio) derivative. google.com This transformation highlights the facility of nucleophilic aromatic substitution at this position. It is anticipated that this compound would undergo similar reactions.

Table 1: Examples of Nucleophilic Substitution on 2-Bromothiazole Analogs This table is illustrative and based on the reactivity of analogous compounds.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Amines (R-NH₂) | 2-Amino-5-(methylthio)thiazole | Heating in a polar solvent | |

| Thiols (R-SH) | 2-Thioether-5-(methylthio)thiazole | Base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) | google.com |

| Alkoxides (R-O⁻) | 2-Alkoxy-5-(methylthio)thiazole | Heating in the corresponding alcohol or with a base |

Metalation and Transmetalation Processes

Halogen-metal exchange is a powerful method for converting the C-Br bond into a C-metal bond, thereby transforming the electrophilic C-2 position into a nucleophilic one. This is typically achieved using organolithium reagents at low temperatures. The resulting thiazol-2-yllithium species can then be trapped with various electrophiles. For 2-bromothiazole, treatment with n-butyllithium at low temperatures efficiently generates the 2-lithiated species, which can be subsequently carboxylated or otherwise functionalized. researchgate.netchemicalbook.com

In the case of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, a more complex reactivity pattern is observed where t-butyllithium can induce a double lithiation, involving both halogen-metal exchange at C-2 and deprotonation at C-5. growingscience.comresearchgate.net This suggests that for this compound, the reaction conditions, particularly the choice of organolithium reagent, would be crucial to selectively achieve halogen-metal exchange at the C-2 position without affecting the C-5 position. More modern reagents, such as TMP-based magnesium and zinc reagents developed by the Knochel group, offer milder conditions for such transformations and can exhibit high regioselectivity. uni-muenchen.deuni-muenchen.de

Table 2: Metalation Approaches for Bromothiazoles

| Reagent | Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|

| n-Butyllithium | Thiazol-2-yllithium | Reaction with electrophiles (e.g., CO₂) | researchgate.netchemicalbook.com |

| t-Butyllithium | Thiazol-2,5-diyldilithium (potential) | Reaction with electrophiles | growingscience.comresearchgate.net |

| TMPZnCl·LiCl | Thiazol-2-ylzinc | Cross-coupling reactions | uni-muenchen.deuni-muenchen.de |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom at C-2 makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl or aryl-heteroaryl structures. For example, 5-bromo-2-(methylthio)benzo[d]thiazole (B1273659) readily participates in Suzuki coupling reactions with aryl boronic acids. smolecule.com Similarly, 2,5-dibromo-3-hexylthiophene (B54134) can be selectively coupled at the C-5 position, demonstrating the utility of Suzuki reactions on brominated sulfur-containing heterocycles. nih.gov

Sonogashira Coupling: This coupling reaction forms a C-C bond between the bromothiazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a highly efficient method for synthesizing alkynylthiazoles. The reaction has been successfully applied to similar substrates like 5-bromo-2-(methylthio)benzoxazole, which couples with phenylacetylene. mdpi.comresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromothiazole under palladium or nickel catalysis. This method is known for its high functional group tolerance. The Knochel and other groups have demonstrated the Negishi coupling of various brominated heterocycles, including a chemoselective coupling at the 2-position of a bromopyridinylstannane, leaving the stannyl (B1234572) group intact for subsequent reactions. acs.org The reaction between 2,4-dibromothiazole (B130268) and an organozinc derivative of oxazole (B20620) also proceeds chemoselectively at the 2-position. arkat-usa.org

Table 3: Cross-Coupling Reactions on 2-Bromothiazole Analogs This table provides examples based on analogous structures to illustrate the expected reactivity.

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-5-(methylthio)thiazole | smolecule.comnih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-5-(methylthio)thiazole | mdpi.comresearchgate.net |

| Negishi | Organozinc reagent | Pd(dba)₂ / Ligand | 2-Alkyl/Aryl-5-(methylthio)thiazole | acs.orgarkat-usa.org |

Reactivity at the Methylthio Group (C-5 Position)

The methylthio group at the C-5 position offers another handle for chemical modification, primarily through reactions involving the sulfur atom.

Oxidation Reactions of the Sulfur Atom

The sulfur atom of the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they modulate the electronic properties of the thiazole ring and can provide access to new derivatives with different biological activities. The oxidation state can typically be controlled by the choice of oxidant and reaction conditions. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). nih.gov

For instance, the oxidation of a 2-(methylthio)thiazole (B1586565) derivative to the corresponding 2-(methylsulfonyl)thiazole has been reported using oxidizing agents like m-CPBA or Oxone. Similarly, a 5-(methylthio)-2-aminothiazole was successfully oxidized to the sulfoxide with hydrogen peroxide, demonstrating that the sulfur atom can be selectively oxidized even in the presence of other functional groups. nih.gov The resulting methylsulfonyl group is a strong electron-withdrawing group and can act as a leaving group in nucleophilic substitution reactions, further expanding the synthetic utility of the molecule.

Table 4: Oxidation of the Methylthio Group

| Oxidizing Agent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 2-Bromo-5-(methylsulfinyl)thiazole | Controlled stoichiometry, often in an acidic medium | nih.gov |

| m-CPBA (1 equiv.) | 2-Bromo-5-(methylsulfinyl)thiazole | Dichloromethane, 0 °C to rt | nih.gov |

| m-CPBA (>2 equiv.) or Oxone | 2-Bromo-5-(methylsulfonyl)thiazole | Dichloromethane, rt or Methanol/water, 0°C |

Desulfurization and Related Transformations

The methylthio group can be removed through desulfurization reactions, most commonly using Raney Nickel. This reaction effectively replaces the C-S bond with a C-H bond, providing a route to 5-unsubstituted thiazole derivatives from their 5-(methylthio) precursors. This transformation can be particularly useful when the methylthio group is used as a temporary directing or activating group during synthesis.

Desulfurization of thiazoles and benzothiazoles with Raney Nickel has been documented, typically yielding the corresponding amine or hydrocarbon. researchgate.net For example, Raney Nickel desulfurization of certain substituted pyridines has been used to achieve reductive dethiomethylation. researchgate.net While expensive and sometimes pyrophoric, Raney Nickel is effective for this transformation. google.com Alternative reducing agents like tributyltin hydride under radical conditions can also be employed for desulfurization. google.com This reactivity allows for the synthesis of 2-bromothiazole from this compound, should the former be the desired product after a series of synthetic steps where the methylthio group was required.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. However, the reactivity and regioselectivity of such reactions are significantly influenced by the nature and position of substituents on the ring. In the case of this compound, the bromine atom at the 2-position acts as a deactivating group due to its electron-withdrawing inductive effect, while the methylthio group at the 5-position is generally considered an activating group through resonance donation of its lone pairs of electrons.

Detailed research findings on specific electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, directly on the thiazole ring of this compound are not extensively documented in publicly available scientific literature. However, based on the general principles of thiazole chemistry, it can be inferred that the position of electrophilic attack would be directed by the combined electronic effects of the existing substituents. The electron-donating methylthio group would likely direct incoming electrophiles to the C4-position.

Functionalization Strategies for Derivatization of the Thiazole Core

The presence of a bromine atom at the 2-position of this compound provides a versatile handle for a variety of functionalization strategies, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of derivatives.

While specific examples for this compound are not widely reported, the following table outlines common cross-coupling reactions that are broadly applicable to bromo-substituted thiazoles and represent potential pathways for the derivatization of this specific compound.

| Reaction Name | Catalyst/Reagents | Potential Product Type |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic acid/ester | Aryl- or heteroaryl-substituted thiazoles |

| Stille Coupling | Pd catalyst, Organostannane reagent | Alkyl-, alkenyl-, or aryl-substituted thiazoles |

| Heck Reaction | Pd catalyst, Base, Alkene | Alkenyl-substituted thiazoles |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | Alkynyl-substituted thiazoles |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Amino-substituted thiazoles |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | Alkyl-, aryl-, or vinyl-substituted thiazoles |

Further empirical studies are required to fully elucidate the specific reaction conditions and outcomes for the electrophilic substitution and functionalization reactions of this compound.

Structural and Spectroscopic Characterization Techniques for 2 Bromo 5 Methylthio Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For thiazole (B1198619) derivatives, ¹H and ¹³C NMR provide critical data on the substitution patterns and electronic environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a thiazole derivative reveals the chemical environment of the hydrogen atoms. In derivatives of 2-bromo-5-(methylthio)thiazole, the proton on the thiazole ring typically appears as a singlet. The chemical shift of this proton is influenced by the electronic effects of the substituents on the ring. For instance, in related thiazole compounds, aromatic protons generally resonate in the region of δ 7.2–8.0 ppm. The methyl protons of the methylthio group (-SCH₃) are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-2.8 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For thiazole derivatives, the carbon atoms of the thiazole ring typically resonate between δ 118 and δ 160 ppm. researchgate.net The carbon atom bonded to the bromine (C-Br) in similar structures is often found in the more downfield region of the thiazole carbons, for example, around δ 160–165 ppm in some analogs. vipslib.com The carbon of the methylthio group (-SCH₃) would be expected at a much higher field, generally in the range of δ 15-25 ppm.

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals, especially in more complex derivatives. These experiments establish correlations between protons and carbons, confirming the connectivity of the molecular structure.

Table 1: Representative NMR Data for Thiazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Thiazole Ring Proton | 7.2 - 8.0 |

| ¹H | -SCH₃ Protons | 2.5 - 2.8 |

| ¹³C | Thiazole Ring Carbons | 118 - 165 |

| ¹³C | -SCH₃ Carbon | 15 - 25 |

Note: These are typical ranges and specific values can vary based on the full molecular structure and solvent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives would show characteristic absorption bands corresponding to the various bond vibrations. Key expected absorptions include:

Aromatic C=C and C=N stretching: These vibrations are typically observed in the 1450–1650 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic and methyl C-H stretches appear around 2900-3100 cm⁻¹. researchgate.net

C-S stretching: The carbon-sulfur bonds of the thiazole ring and the methylthio group give rise to absorptions in the 600–800 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The C-S and C=C bonds of the thiazole ring would be expected to produce distinct signals in the Raman spectrum.

Table 2: General IR Absorption Bands for Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=C / C=N | Stretching | 1450 - 1650 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2900 - 3000 |

| C-S | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₄H₄BrNS₂), the molecular weight is approximately 210.1 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected to appear as a characteristic doublet with a mass-to-charge ratio (m/z) of approximately 210 and 212. This doublet pattern is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. nist.gov

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for such compounds may include the loss of the bromine atom, the methyl group, or cleavage of the thiazole ring. For example, a fragmentation pattern observed in a related 5-bromo-2-methylbenzothiazole (B1274153) showed the loss of the bromine atom (M-Br) as a significant fragment.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a compound. wikipedia.org This data is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity. rsc.org

For this compound, with the molecular formula C₄H₄BrNS₂, the theoretical elemental composition can be calculated. This provides a benchmark against which experimentally determined values are compared. The results are typically expected to be within ±0.4% of the calculated values for a pure sample.

**Table 3: Calculated Elemental Composition of this compound (C₄H₄BrNS₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 22.86 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.92 |

| Bromine | Br | 79.90 | 1 | 79.90 | 38.02 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.67 |

| Sulfur | S | 32.07 | 2 | 64.14 | 30.52 |

| Total | 210.13 | 100.00 |

Computational and Theoretical Investigations of 2 Bromo 5 Methylthio Thiazole

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds due to its balance of accuracy and computational cost. Studies on related thiazole (B1198619) derivatives lay a framework for understanding 2-Bromo-5-(methylthio)thiazole.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.govresearchgate.net For molecules with rotatable bonds, such as the methylthio group in this compound, a conformational analysis is performed. mdpi.com This involves scanning the potential energy surface by rotating the dihedral angle of the C-S-C-H bond to identify the most stable conformer. researchgate.net

While specific experimental crystal structure data for this compound is not detailed in the provided sources, DFT calculations can predict these parameters. For similar molecules, comparisons between DFT-calculated geometries and experimental X-ray diffraction data have shown a high degree of correlation. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

The following table illustrates typical data obtained from DFT geometry optimization, based on values for similar thiazole structures. researchgate.net

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length (Å) | Bond Angle (°) | ||

| C2-Br | ~1.87 | N1-C2-S1 | ~112.5 |

| C2-N1 | ~1.31 | Br-C2-N1 | ~124.0 |

| C4-C5 | ~1.38 | C4-C5-S(methyl) | ~125.0 |

| C5-S(methyl) | ~1.75 | C5-S(methyl)-C(methyl) | ~103.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. usp.br The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap suggests the molecule is more polarizable and reactive. DFT calculations are used to determine the energies of these orbitals. For thiazole derivatives, FMO analysis has been used to understand intramolecular charge transfer (ICT) and predict their nonlinear optical (NLO) properties. tandfonline.comscilit.comresearchgate.net In this compound, the HOMO is expected to be localized over the electron-rich thiazole ring and the methylthio group, while the LUMO may be distributed across the ring and the electronegative bromine atom.

Table 2: Illustrative FMO Energy Data

This table provides an example of FMO analysis results from DFT calculations on thiazole derivatives.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 | Electron-donating ability |

| E(LUMO) | -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 | Kinetic stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. Red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack, such as lone pairs on nitrogen and sulfur atoms. researchgate.net Blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack, typically around hydrogen atoms. beilstein-journals.org For this compound, the MEP map would likely show negative potential near the N1 atom and the sulfur atoms of both the ring and the methylthio group, while the regions around the hydrogen atoms of the methyl group would be positive.

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule, including intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. nih.gov This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). researchgate.net

Ab Initio Calculations

Ab initio (from first principles) calculations, such as the Hartree-Fock (HF) method, provide another avenue for theoretical investigation without reliance on empirical parameters. mdpi.com These methods have been used to study thiazole derivatives, often in comparison with DFT results. nih.govresearchgate.net

Typically, it is found that bond lengths calculated by the HF method are slightly shorter than those predicted by DFT methods and observed experimentally. researchgate.net Furthermore, vibrational frequencies calculated with HF are systematically overestimated and require scaling factors for better agreement with experimental data. mdpi.commdpi.com While DFT methods like B3LYP are often considered superior for many molecular problems, HF calculations remain a valuable tool, especially as a baseline for more complex, correlated methods. researchgate.net

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. DFT calculations can identify transition states, reaction intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway. rsc.org

For instance, theoretical studies on the synthesis of substituted thiazoles have provided insight into the regioselectivity of cyclization reactions. rsc.org In the context of this compound, computational studies could model its behavior in reactions like nucleophilic aromatic substitution at the C2 position or oxidation at the sulfur atom. Studies on the related 2-bromo-5-nitrothiazole (B146120) have used quantum chemical calculations to explore dissociation pathways following electron attachment, showing that the molecule is susceptible to degradation by low-energy electrons. nih.gov Such theoretical investigations are crucial for predicting reactivity and designing synthetic routes.

Investigation of Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry and crystal packing of molecular solids. While direct crystallographic or theoretical studies on this compound are not extensively available in the reviewed literature, significant insights can be drawn from computational analyses of closely related thiazole derivatives. Methodologies such as Hirshfeld surface analysis, Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis have been instrumental in elucidating the nature and strength of non-covalent interactions in similar molecular systems. scilit.comtandfonline.com

For instance, studies on derivatives like N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide have revealed a variety of non-covalent interactions that are likely to be relevant for this compound. scilit.comtandfonline.comresearchgate.net These interactions play a significant role in stabilizing the crystal lattice. Hirshfeld surface analysis, coupled with 2D fingerprint plots, allows for the quantitative assessment of these intermolecular contacts.

Key Non-Covalent Interactions in Related Thiazole Derivatives:

Based on the analysis of related compounds, the following non-covalent interactions are anticipated to be significant in the molecular structure of this compound:

Halogen Bonding: The bromine atom is a potential halogen bond donor. Interactions of the type C–Br···N and C–Br···S, where the bromine atom interacts with the nitrogen or sulfur atoms of an adjacent thiazole ring, are expected.

Hydrogen Bonding: Although a weak hydrogen bond donor, the methyl group and the thiazole ring C-H groups can participate in C–H···S and C–H···N interactions.

Chalcogen Bonding: The sulfur atoms of the thiazole ring and the methylthio group can act as chalcogen bond donors or acceptors.

Table 1: Predicted Non-Covalent Interactions in this compound and their Investigated Roles in Related Derivatives

| Interaction Type | Donor | Acceptor | Significance in Related Thiazole Derivatives |

| Halogen Bonding | C-Br | N, S | Formation of ring motifs and stabilization of crystal packing. scilit.comtandfonline.com |

| Hydrogen Bonding | C-H (methyl, thiazole) | S, N | Contribution to the supramolecular architecture. scilit.comresearchgate.net |

| Chalcogen Bonding | S (thiazole, methylthio) | Electrophilic sites | Stabilization of molecular conformations. |

| π-π Stacking | Thiazole ring | Thiazole ring | Contribution to crystal packing and electronic properties. |

This table is generated based on findings from related thiazole derivatives and predicts the likely interactions in this compound.

Computational tools like QTAIM and NBO analysis provide deeper insights into the electronic nature of these interactions. scilit.comtandfonline.com QTAIM analysis can characterize the bond critical points and electron density distribution to classify the interactions as closed-shell (non-covalent). NBO analysis helps in understanding the charge transfer and orbital interactions associated with these non-covalent bonds, quantifying their stabilization energy. acs.org

Studies on Electron Attachment and Dissociation Processes

The interaction of low-energy electrons with molecules can induce bond cleavage through a process known as dissociative electron attachment (DEA). mdpi.comskemman.is This process is particularly relevant for halogenated compounds. While specific DEA studies on this compound are not prominent in the literature, research on analogous compounds like 2-bromo-5-nitrothiazole provides a valuable framework for understanding the potential fragmentation pathways. nih.gov

In DEA, a molecule captures a free electron to form a transient negative ion (TNI). This TNI can then dissociate into a stable anion and one or more neutral fragments. The efficiency and pathways of dissociation are highly dependent on the electron energy and the molecular structure.

For this compound, the primary sites for electron capture are expected to be the bromine atom and the thiazole ring. The C-Br bond is a known weak point susceptible to cleavage upon electron attachment.

Predicted Dissociative Electron Attachment Channels:

Based on studies of similar brominated and thiazole-containing molecules, the following DEA channels are plausible for this compound:

Bromide Ion Formation: The most anticipated channel is the cleavage of the C-Br bond, leading to the formation of a bromide anion (Br⁻) and a thiazole-based radical. This is a common pathway for brominated organic molecules and is often observed at very low electron energies (near 0 eV). mdpi.comnih.gov

e⁻ + C₄H₃BrN(SCH₃)S → [C₄H₃BrN(SCH₃)S]⁻* → Br⁻ + •C₄H₃N(SCH₃)S

Thiazole Ring Opening: Following electron attachment, the thiazole ring itself may undergo fragmentation. The relatively weak C-S bonds in the ring could break, leading to various anionic fragments. Studies on 2-bromo-5-nitrothiazole have shown that ring opening is a significant process. nih.gov

Loss of the Methylthio Group: Dissociation of the S-CH₃ or C-S(CH₃) bond could also occur, although this is generally considered a less favorable pathway compared to C-Br cleavage.

Table 2: Predicted Fragment Anions from Dissociative Electron Attachment to this compound

| Parent Molecule | Predicted Fragment Anion | Neutral Fragment(s) | Notes on Plausibility |

| This compound | Br⁻ | •C₄H₃N(SCH₃)S | Highly probable, driven by the weak C-Br bond and high electron affinity of bromine. nih.gov |

| This compound | [M-Br]⁻ | Br• | Less likely than Br⁻ formation due to the lower stability of the molecular anion. |

| This compound | SCN⁻ | C₂H₃BrS | Possible through ring fragmentation, as observed in related thiazoles. nih.gov |

| This compound | CH₃S⁻ | C₄H₂BrN• | A potential but likely minor channel. |

This table is predictive and based on the fragmentation patterns observed for analogous compounds.

Quantum chemical calculations can support experimental findings by determining the reaction energies and exploring the potential energy surfaces for different dissociation pathways. mdpi.comnih.gov These calculations help to identify the most energetically favorable fragmentation channels. The study of electron attachment to 2-bromo-5-nitrothiazole demonstrated that even with two electron-accepting moieties (Br and NO₂), the dominant reaction channels involved the abstraction of these groups as neutral radicals, accompanied by the opening of the thiazole ring. nih.gov This suggests that for this compound, the interplay between C-Br bond cleavage and thiazole ring stability will be a key factor in its decomposition under low-energy electron irradiation.

Applications in Advanced Organic Synthesis and Materials Chemistry

2-Bromo-5-(methylthio)thiazole as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the C-Br bond at the 2-position of the thiazole (B1198619) ring renders this compound an excellent precursor for the synthesis of more elaborate heterocyclic systems. This is exemplified in the construction of multi-ring structures where the thiazole unit serves as a core component.

A notable synthetic strategy involves the use of brominated thiazole derivatives in the formation of pyrazole-thiazole hybrids. For instance, a similar compound, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, is utilized as a key intermediate in the synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net This transformation involves the reaction of the ethanone (B97240) with carbon disulfide, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net This example highlights a pathway where the bromo-thiazole moiety is integrated into a more complex heterocyclic framework, demonstrating the potential of this compound to act as a foundational unit in the synthesis of novel fused and linked heterocyclic systems with potential applications in medicinal chemistry and materials science.

The general reactivity of 2-bromothiazoles allows for their participation in a variety of coupling and condensation reactions, further expanding their utility in constructing diverse heterocyclic architectures.

Precursor for the Synthesis of Functionalized Thiazole Derivatives

This compound serves as a versatile precursor for a wide array of functionalized thiazole derivatives. The differential reactivity of the bromine atom and the methylthio group allows for a stepwise and controlled introduction of various substituents onto the thiazole ring.

The bromine atom at the 2-position is particularly amenable to a range of transformations, including:

Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups at the 2-position, significantly increasing molecular complexity. For related brominated thiazoles, these cross-coupling reactions are standard procedures for creating more complex molecules.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups.

Carbonylation: Insertion of a carbonyl group at the 2-position can be achieved, leading to the formation of thiazole-2-carboxylic acid derivatives or amides, which are valuable intermediates for further synthesis. google.com

The methylthio group at the 5-position also offers opportunities for further functionalization:

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone. These oxidized species can act as effective leaving groups in nucleophilic substitution reactions, allowing for the introduction of other functionalities at the 5-position.

Modification of the Methyl Group: While less common, reactions involving the methyl group are also conceivable, potentially leading to further derivatization.

The following table provides a summary of potential reactions for the functionalization of this compound based on the known reactivity of similar compounds.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-(methylthio)thiazole |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-5-(methylthio)thiazole |

| Nucleophilic Substitution | Amine, base | 2-Amino-5-(methylthio)thiazole |

| Oxidation | m-CPBA or other oxidizing agents | 2-Bromo-5-(methylsulfinyl)thiazole or 2-Bromo-5-(methylsulfonyl)thiazole |

Role in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the creation of structurally diverse and complex small molecules for high-throughput screening and the discovery of new biologically active compounds. The core principle of DOS relies on the use of versatile building blocks that can be elaborated into a wide range of distinct molecular scaffolds.

This compound is an excellent candidate for a DOS scaffold due to the presence of two orthogonal reactive sites: the bromine atom at the 2-position and the methylthio group at the 5-position. This allows for a divergent synthetic approach where different reaction pathways can be pursued from a common starting material.

A hypothetical DOS strategy utilizing this compound could involve:

Initial Diversification at the 2-Position: A library of compounds can be generated by reacting this compound with a variety of reagents in parallel synthesis formats. This could include a range of boronic acids for Suzuki coupling or a collection of amines for nucleophilic substitution.

Secondary Diversification at the 5-Position: Each of the products from the initial diversification step can then be subjected to a second round of reactions targeting the methylthio group. For example, oxidation to the sulfone followed by nucleophilic displacement with a new set of nucleophiles would exponentially increase the diversity of the final compound library.

This approach, starting from a single, readily available building block, can rapidly generate a large and diverse collection of novel thiazole derivatives with a high degree of molecular complexity and three-dimensional character, which is highly desirable for biological screening. While specific examples of this compound in published DOS libraries are not prominent, its structural motifs are well-suited for such synthetic campaigns. rsc.org

Development of Ligands for Organometallic Catalysis (Inferred from general thiazole applications)

While the direct application of this compound as a ligand is not extensively documented, its structure provides a clear pathway for the synthesis of novel thiazole-based ligands. The bromine atom at the 2-position serves as a convenient anchor point for the introduction of common ligating groups, such as phosphines, through well-established synthetic methodologies.

For example, a potential synthetic route to a phosphine-thiazole ligand could involve the reaction of this compound with a phosphinating agent, such as diphenylphosphine, under palladium catalysis. The resulting 2-(diphenylphosphino)-5-(methylthio)thiazole could then be investigated as a ligand in various catalytic reactions. The presence of the methylthio group could also influence the electronic properties of the ligand and its coordination behavior.

The modular nature of this synthetic approach would allow for the creation of a library of thiazole-based ligands with varying steric and electronic properties by simply changing the phosphine (B1218219) reagent or by modifying the 5-position. These tailored ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The development of such novel ligand architectures is a continuous effort in the field of organometallic catalysis to improve reaction efficiency, selectivity, and scope.

Structure Reactivity Relationship Studies of 2 Bromo 5 Methylthio Thiazole Derivatives

Impact of Halogen Substitution (Bromine) on Reactivity and Electronic Structure

The presence of a bromine atom at the C2 position of the thiazole (B1198619) ring is a critical determinant of the molecule's electronic character and reactivity. Halogens like bromine exert a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M). smolecule.com The -I effect, operating through the sigma bond network, decreases the electron density of the thiazole ring, rendering it less reactive towards electrophilic attack. Conversely, the +M effect, involving the donation of bromine's lone pair electrons into the aromatic π-system, can partially counteract this deactivation.

This electronic push-and-pull makes the C2 position in thiazoles a preferential site for halogenation. smolecule.com The C-Br bond itself becomes a key reactive site, susceptible to a variety of transformations. It is particularly amenable to cleavage, which allows for the introduction of new functional groups via cross-coupling reactions such as Suzuki, Stille, and Sonogashira, as well as nucleophilic aromatic substitution and metal-halogen exchange. smolecule.com The electron-withdrawing nature of the bromine substituent is crucial for the activity of some thiazole derivatives. nih.gov For instance, in studies of 2-bromo-5-nitrothiazole (B146120), the bromine atom, along with the nitro group, provides a site with high electron affinity, making the molecule susceptible to reactions driven by low-energy electrons. aip.orgresearchgate.net

The following table summarizes the key effects of bromine substitution at the C2 position:

| Effect | Description | Consequence on Reactivity |

| Inductive Effect (-I) | Electron withdrawal from the ring due to bromine's high electronegativity. | Deactivates the ring towards electrophilic substitution. |

| Resonance Effect (+M) | Donation of lone pair electrons from bromine into the ring's π-system. | Partially counteracts the inductive deactivation. |

| C-Br Bond Polarity | Creates an electrophilic carbon center at C2. | Facilitates nucleophilic substitution and metal-halogen exchange. |

Influence of the Methylthio Group on Ring Activation and Directing Effects

The methylthio (-SMe) group located at the C5 position significantly modulates the reactivity of the thiazole ring. Unlike the bromine atom, the sulfur of the methylthio group is a potent electron-donating group through resonance (+M effect). Its lone pairs of electrons are readily delocalized into the thiazole's π-system, thereby increasing the ring's electron density and activating it towards electrophilic substitution.

This activating influence is particularly pronounced at the positions ortho and para to the methylthio group. In the case of 2-Bromo-5-(methylthio)thiazole, the directing effect of the -SMe group channels incoming electrophiles preferentially to the C4 position. Furthermore, the methylthio group can be chemically modified to alter its electronic properties. Oxidation of the sulfur to a sulfoxide (B87167) (-S(O)Me) or a sulfone (-S(O)2Me) transforms it from an electron-donating group into a strongly electron-withdrawing one. This switch can be strategically employed in multi-step syntheses to modify the reactivity and regioselectivity of subsequent reactions. Studies on related benzothiazole (B30560) derivatives show the methylthio group can be oxidized using agents like hydrogen peroxide. In computational studies on other thiazole derivatives, the presence of a methylthio group was found to be optimal for establishing key binding interactions in biological systems. nih.gov

The directing effects of the methylthio group are summarized below:

| Reaction Type | Preferred Position of Attack | Rationale |

| Electrophilic Substitution | C4 | The +M effect of the -SMe group at C5 increases electron density most significantly at the adjacent C4 position, stabilizing the cationic intermediate. |

| Metalation (Deprotonation) | C4 | The acidity of the C4-H is increased by the adjacent ring sulfur and the C2-bromine, but the directing effect for electrophilic attack is dominated by the -SMe group. |

Positional Effects of Substituents on Chemical Transformations

The specific arrangement of substituents in this compound dictates the outcome of its chemical transformations. The electron-deficient nature of the C2 position, amplified by the attached bromine, makes it a prime target for nucleophiles and a focal point for metal-halogen exchange reactions. In contrast, the C5-methylthio group enriches the C4 position with electrons, making it the most nucleophilic carbon and thus the most reactive site for electrophilic attack.

This distinct reactivity pattern allows for regioselective functionalization of the thiazole ring. For example, a Vilsmeier-Haack reaction would be expected to introduce a formyl group at the C4 position. Similarly, lithiation with a strong base followed by quenching with an electrophile would likely result in substitution at the C4 position. The interplay between the electron-withdrawing bromine and the electron-donating methylthio group creates a "push-pull" system that can be exploited for the synthesis of complex, polysubstituted thiazole derivatives. researchgate.net The steric hindrance from the methyl group at the 5-position can also influence reactivity, potentially affecting the approach of bulky reagents. researchgate.net

Computational Approaches to Understanding Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insights into the structure-reactivity relationships of thiazole derivatives. mdpi.com These methods allow for the calculation of various molecular properties that explain and predict chemical behavior.

DFT calculations can generate electrostatic potential maps, which visualize the electron distribution within a molecule. For this compound, such a map would be expected to show a region of high positive potential (electron deficiency) near the C2-bromine and a region of negative potential (electron richness) around the C4 position, confirming the electronic effects described earlier.

Furthermore, computational models can determine the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. NBO (Natural Bond Orbital) analysis can be used to quantify hyperconjugative interactions and charge transfer between orbitals, providing a deeper understanding of the stabilizing effects of substituent groups. tandfonline.comtandfonline.com For example, NBO analysis can reveal the flow of electron density from the methylthio group to the thiazole ring. mdpi.com These computational tools enable the prediction of the most likely sites for nucleophilic and electrophilic attack by calculating local reactivity descriptors like Fukui functions. researchgate.netphyschemres.org

| Computational Method | Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | Electron density, electrostatic potential, orbital energies. | Predicts reactive sites and rationalizes substituent effects. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge transfer. | Quantifies the stabilizing electronic interactions within the molecule. tandfonline.com |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy gap. | Assesses the molecule's overall reactivity and electronic transition properties. mdpi.com |

Future Research Directions and Emerging Methodologies

Development of Novel and Green Synthetic Routes

Traditional synthetic methods for thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste. nih.gov The future of synthesizing 2-Bromo-5-(methylthio)thiazole and its analogs lies in the adoption of environmentally benign and efficient methodologies. nih.govbepls.com

Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to conventional batch processing for heterocyclic compounds. researchgate.netrsc.org This technology offers enhanced safety, scalability, and efficiency by performing reactions in microreactors or tubular systems. researchgate.netnih.gov The application of flow chemistry could enable the safe handling of potentially hazardous reagents and allow for the rapid, automated, and high-yield production of this compound. thieme-connect.com For instance, multistep sequences, including cyclization and functionalization, can be performed in a continuous fashion, significantly reducing reaction times and eliminating the need for isolating intermediates. thieme-connect.com

Green Solvents and Catalysts: The push for sustainability encourages the use of green solvents and catalysts. nih.gov Research has demonstrated the successful synthesis of thiazole derivatives in greener media like polyethylene (B3416737) glycol (PEG-400) or water, often eliminating the need for a catalyst. bepls.comasianpubs.org These methods are not only environmentally friendly but also offer advantages in cost-effectiveness and simplified purification. nih.gov Future syntheses of this compound could be redesigned to utilize such solvents or employ reusable, silica-supported catalysts to minimize environmental impact. bepls.com

Microwave and Ultrasound-Assisted Synthesis: Innovative energy sources like microwave irradiation and ultrasound are being used to accelerate the synthesis of thiazoles. nih.govbepls.com These techniques can dramatically reduce reaction times and improve yields compared to conventional heating. Microwave-assisted continuous flow organic synthesis represents a particularly powerful combination for creating heterocyclic libraries efficiently. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Advantages | Potential Application for this compound | Relevant Findings |

|---|---|---|---|

| Flow Chemistry | Increased safety, scalability, automation, reduced reaction times. researchgate.netnih.gov | Gram-scale, safe, and efficient production; integration of multiple synthetic steps. nih.govthieme-connect.com | Enables efficient synthesis and derivatization of thiadiazoles and indolyl-thiazoles with high yields in minutes. nih.govthieme-connect.com |

| Green Solvents | Reduced environmental impact, cost-effective, simplified purification. nih.gov | Synthesis using water or PEG-400 to replace hazardous organic solvents. bepls.comasianpubs.org | PEG-400 used as an effective and recyclable solvent for 2-bromo-4-methylthiazole-5-carboxamide (B8233981) synthesis. asianpubs.org |

| Microwave/Ultrasound | Rapid reaction rates, improved yields, energy efficiency. nih.govbepls.com | Acceleration of cyclization and substitution reactions in the synthetic pathway. | Domino alkylation-cyclization for 2-aminothiazole (B372263) synthesis achieved in 10 minutes under microwave irradiation. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. mdpi.com | Enzymatic resolution or asymmetric synthesis of chiral derivatives. | Laccase/O₂ biocatalysis has been used for the synthesis of benzothiazoles, a related heterocyclic system. mdpi.com |

Exploration of New Chemical Transformations

The bromine atom and the methylthio group on the this compound ring are prime sites for diverse chemical modifications. Future research will likely focus on harnessing modern catalytic methods to unlock new reaction pathways.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has become a powerful tool for C-H functionalization and the formation of various chemical bonds under mild conditions. acs.orgnih.gov This strategy can be used to generate radical intermediates that react with heteroarenes like thiazoles. nih.gov For this compound, this could enable direct C-H arylation, alkylation, or phosphorylation at specific positions on the thiazole ring, providing access to novel derivatives that are difficult to synthesize using traditional methods. acs.orgnih.gov The development of organic and naturally derived photoredox catalysts is also a growing area, promising lower cost and more sustainable chemical synthesis. charlotte.edu

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a staple for constructing C-C, C-N, and C-S bonds. The bromine at the C2 position of this compound is an ideal handle for such transformations. Future work could explore a wider range of coupling partners and catalysts to diversify the substituents at this position, building complex molecular architectures. For instance, coupling reactions starting from 2,4-dibromothiazole (B130268) have been used to create 2,4'-bisthiazole derivatives, showcasing the potential for sequential, site-selective functionalization. nih.gov

Dearomative Cycloadditions: A recent advancement in photocatalysis is the energy transfer-catalyzed dearomative cycloaddition of heteroarenes like thiophenes and thiazoles. acs.org This strategy allows for the rapid construction of complex, C(sp³)-rich three-dimensional scaffolds from flat aromatic precursors. acs.org Applying this methodology to this compound could generate unprecedented bicyclic structures, offering a new dimension for exploration in drug discovery.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design, and saving laboratory resources.

Density Functional Theory (DFT) Calculations: DFT calculations can provide deep mechanistic insights into reaction pathways. For thiazole systems, DFT has been used to elucidate the regiochemistry of bromination by comparing the activation energies of competing reaction mechanisms, such as electrophilic substitution on the ring versus radical bromination of a methyl group. Similar in-silico studies on this compound could predict its reactivity with various nucleophiles and electrophiles, identify the most likely sites for functionalization, and explain the outcomes of novel transformations.

Predicting Photophysical Properties: For applications in photoredox catalysis, computational models can predict key properties of potential catalysts, such as their redox potentials and excited state lifetimes. charlotte.edu This predictive power can guide the rational design of new thiazole-based photocatalysts or help select the optimal catalyst for a desired transformation involving this compound.

Table 2: Computational Approaches in Thiazole Chemistry

| Computational Method | Application | Insights for this compound |

|---|---|---|

| DFT Calculations | Elucidating reaction mechanisms and regioselectivity. | Predicting reactive sites; understanding the mechanism of substitution, oxidation, and cross-coupling reactions. |

| Molecular Docking | Predicting binding modes of molecules with biological targets. asianpubs.orgnih.gov | Guiding the design of new derivatives with potential biological activity (e.g., as enzyme inhibitors). |

| QSAR Modeling | Correlating chemical structure with biological activity. | Developing models to predict the therapeutic potential of novel this compound derivatives. |

Integration with High-Throughput Synthesis and Screening Techniques

To accelerate the discovery of new materials and therapeutic agents, modern synthetic chemistry is increasingly integrated with high-throughput and automated technologies.

Automated Synthesis: The combination of flow chemistry with robotic systems allows for the automated synthesis of large libraries of compounds. thieme-connect.com An automated platform could rapidly generate a diverse set of analogs from this compound by varying reagents and reaction conditions in a programmed manner. This approach has been successfully used to create complex, drug-like small molecules in very short reaction times. thieme-connect.com

High-Throughput Screening: Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their biological activity or material properties. For example, libraries of thiazole derivatives have been screened for their anticancer and antimicrobial activities, leading to the identification of potent lead compounds. nih.govnih.gov A data-driven, multi-layer screening strategy can further accelerate the discovery of new reactivity and structure-activity relationships. acs.org The integration of automated synthesis of this compound derivatives with HTS would create a powerful discovery engine for identifying novel compounds with desired functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.